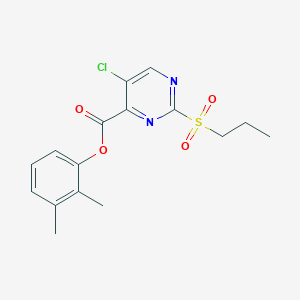
4-Fluorophenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Chloro-2-(propylsulfonyl)-4-(4-fluorophényl)pyrimidine-4-carboxylate est un composé chimique appartenant à la classe des dérivés de la pyrimidine. Les dérivés de la pyrimidine sont connus pour leur large éventail d'activités pharmacologiques et sont couramment utilisés en chimie médicinale pour le développement d'agents thérapeutiques.
Méthodes De Préparation
La synthèse du 5-Chloro-2-(propylsulfonyl)-4-(4-fluorophényl)pyrimidine-4-carboxylate implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pyrimidinique : Le cycle pyrimidinique peut être synthétisé par une réaction de condensation entre un composé β-dicarbonylé et un dérivé de guanidine.
Introduction de substituants : Les groupes 4-fluorophényl et 5-chloro peuvent être introduits par des réactions de substitution aromatique électrophile.
Sulfonylation : Le groupe propylsulfonyle peut être introduit par une réaction de sulfonylation utilisant un réactif approprié de chlorure de sulfonyle.
Carboxylation : Le groupe carboxylate peut être introduit par une réaction de carboxylation utilisant du dioxyde de carbone ou un agent carboxylant approprié.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour améliorer le rendement et réduire les coûts.
Analyse Des Réactions Chimiques
Le 5-Chloro-2-(propylsulfonyl)-4-(4-fluorophényl)pyrimidine-4-carboxylate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour former les alcools ou les amines correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où l'atome de chlore peut être remplacé par d'autres nucléophiles tels que les amines ou les thiols.
Hydrolyse : Le groupe ester peut être hydrolysé en milieu acide ou basique pour former l'acide carboxylique correspondant.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et des conditions spécifiques de température et de pression.
Applications de la recherche scientifique
Le 5-Chloro-2-(propylsulfonyl)-4-(4-fluorophényl)pyrimidine-4-carboxylate a diverses applications de recherche scientifique, notamment :
Chimie médicinale : Le composé est utilisé comme élément constitutif pour la synthèse d'agents thérapeutiques potentiels, en particulier dans le développement de médicaments anticancéreux, antiviraux et anti-inflammatoires.
Études biologiques : Il est utilisé dans des études biologiques pour étudier ses effets sur les processus cellulaires et les voies moléculaires.
Biologie chimique : Le composé est utilisé comme sonde pour étudier les activités enzymatiques et les interactions protéiques.
Science des matériaux : Il est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que la conductivité ou la fluorescence.
Mécanisme d'action
Le mécanisme d'action du 5-Chloro-2-(propylsulfonyl)-4-(4-fluorophényl)pyrimidine-4-carboxylate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines kinases ou protéases, conduisant à la suppression de la prolifération cellulaire ou de l'inflammation.
Applications De Recherche Scientifique
4-Fluorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-fluorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Le 5-Chloro-2-(propylsulfonyl)-4-(4-fluorophényl)pyrimidine-4-carboxylate peut être comparé à d'autres composés similaires, tels que :
5-Chloro-2-(méthylsulfonyl)-4-(4-fluorophényl)pyrimidine-4-carboxylate : Ce composé présente un groupe méthylsulfonyle au lieu d'un groupe propylsulfonyle, ce qui peut affecter ses propriétés pharmacologiques.
5-Chloro-2-(éthylsulfonyl)-4-(4-fluorophényl)pyrimidine-4-carboxylate : Ce composé présente un groupe éthylsulfonyle, ce qui peut également influencer son activité biologique.
5-Chloro-2-(butylsulfonyl)-4-(4-fluorophényl)pyrimidine-4-carboxylate : Ce composé présente un groupe butylsulfonyle, ce qui peut entraîner des propriétés pharmacocinétiques et pharmacodynamiques différentes.
La singularité du 5-Chloro-2-(propylsulfonyl)-4-(4-fluorophényl)pyrimidine-4-carboxylate réside dans ses substituants spécifiques, qui peuvent influencer son interaction avec les cibles moléculaires et son activité biologique globale.
Propriétés
Formule moléculaire |
C14H12ClFN2O4S |
|---|---|
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
(4-fluorophenyl) 5-chloro-2-propylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C14H12ClFN2O4S/c1-2-7-23(20,21)14-17-8-11(15)12(18-14)13(19)22-10-5-3-9(16)4-6-10/h3-6,8H,2,7H2,1H3 |
Clé InChI |
TUOSZNBKKONMNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11307330.png)
![2-(4-ethylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11307335.png)
![2-(4-Fluorophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B11307343.png)
![N-(4-chlorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11307351.png)
![N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B11307353.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11307364.png)

![N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B11307375.png)
![5-ethyl-3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11307385.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbenzamide](/img/structure/B11307386.png)
![2-[(2-chlorobenzyl)sulfanyl]-9H-purin-6-ol](/img/structure/B11307390.png)
![N-(2-methoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11307396.png)
![2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11307414.png)
![Ethyl 4-[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B11307420.png)
